4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-24-16-9-5-14(6-10-16)19(23)20-15-7-3-13(4-8-15)17-11-12-18(25-2)22-21-17/h3-12H,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPHSTIOUDBOBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide typically involves the following steps:
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Formation of the Pyridazinylphenyl Intermediate: : The initial step involves the synthesis of the pyridazinylphenyl intermediate. This can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of pyridazine is coupled with a halogenated phenyl compound in the presence of a palladium catalyst .
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Methoxylation: This can be done through a nucleophilic substitution reaction using methanol as the nucleophile and a suitable leaving group on the intermediate .
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Amidation: : The final step involves the formation of the benzamide moiety. This can be achieved by reacting the methoxylated intermediate with an amine derivative of benzamide under appropriate reaction conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide undergoes various chemical reactions, including:
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Oxidation: : The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products .
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Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives .
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Substitution: : The methoxy groups in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives .
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Methanol, halogenated solvents, elevated temperatures.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified chemical structures.
Substitution: Substituted derivatives with different functional groups replacing the methoxy groups.
Scientific Research Applications
4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide has a wide range of scientific research applications, including:
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Chemistry: : The compound is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
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Biology: : In biological research, the compound is used to study the interactions between small molecules and biological macromolecules. It serves as a probe for investigating enzyme-substrate interactions and receptor-ligand binding .
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Medicine: : The compound has potential therapeutic applications due to its ability to interact with specific molecular targets. It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases .
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Industry: : In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in catalysis, polymer science, and material science .
Mechanism of Action
The mechanism of action of 4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound binds to target proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Hypothesized based on pyridazine’s role in kinase inhibition .
Key Observations:
- Substituent Impact on Activity : The 6-methoxypyridazine group in the target compound may confer selectivity toward kinase targets, whereas analogs with thiophene sulfonyl piperazine (e.g., Compound 7 ) exhibit antiviral activity.
- Solubility and Bioavailability : Piperazine-containing analogs (e.g., ) likely enhance solubility due to their basic nitrogen atoms, contrasting with the pyridazine group, which may reduce solubility.
- Metabolic Stability : Triazole-containing analogs (e.g., ) resist oxidative metabolism better than pyridazine derivatives, as triazoles are less prone to CYP450-mediated degradation .
ADMET and Physicochemical Properties
- Lipophilicity : The target compound’s logP (estimated via molecular weight and methoxy groups) is likely ~3.5, similar to Compound 7 (logP 3.8, calculated using ADMETLab 2.0 ).
- Toxicity : Thiophene-containing analogs (e.g., ) may pose hepatotoxicity risks due to sulfone group bioactivation, a concern absent in the target compound .
Biological Activity
4-Methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide is a compound of interest in medicinal chemistry due to its unique structural features, which include a benzamide moiety and a pyridazine ring. These characteristics suggest potential biological activities, particularly in the fields of antiangiogenesis and antiviral applications. This article reviews the biological activity of this compound, synthesizing findings from various studies.
Structural Characteristics
The compound's structure is defined by its methoxy groups, which enhance solubility and may contribute to its biological activity. The presence of the pyridazine ring is significant for its interaction with biological targets, potentially through hydrogen bonding and hydrophobic interactions. The following table summarizes the key structural components:
| Component | Description |
|---|---|
| Benzamide Moiety | Core structure with potential for target interaction |
| Pyridazine Ring | Enhances chemical stability and reactivity |
| Methoxy Groups | Improve solubility and biological activity |
Antiangiogenic Effects
Research indicates that this compound exhibits antiangiogenic properties , which are crucial in cancer treatment. Antiangiogenesis refers to the process of inhibiting the growth of new blood vessels, which tumors require for growth and metastasis. Initial studies suggest that this compound interacts with vascular endothelial growth factor (VEGF) signaling pathways, although specific mechanisms remain to be fully elucidated.
Case Study 1: Antiviral Efficacy
In a study focused on N-phenylbenzamide derivatives, compounds structurally similar to this compound were tested against HBV. Results indicated that these derivatives could inhibit HBV replication effectively in vitro and in vivo, suggesting that modifications to the benzamide structure can enhance antiviral properties .
Another study highlighted how similar compounds disrupt DNA repair mechanisms in cancer cells by inhibiting DNA-dependent protein kinase (DNA-PK). This inhibition leads to increased apoptosis in cancer cells, showcasing a potential therapeutic pathway for this compound as an anticancer agent.
Research Findings Summary
The following findings summarize the biological activity observed in research involving this compound and its analogs:
Q & A
Basic: What are the recommended synthetic routes for 4-methoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide, and how can reaction conditions be optimized for yield?
Answer:
The synthesis typically involves a multi-step approach:
Coupling Reactions : React a pyridazine derivative (e.g., 6-methoxypyridazin-3-amine) with 4-methoxybenzoyl chloride in the presence of a base like triethylamine. Solvents such as dichloromethane or acetonitrile are preferred due to their compatibility with acyl chloride chemistry .
Intermediate Purification : Use column chromatography (silica gel, chloroform/methanol eluent) to isolate intermediates.
Optimization : Adjust reaction temperature (e.g., 0–25°C for acid-sensitive steps) and stoichiometry (1.2–1.5 equivalents of acyl chloride) to minimize side products. Continuous flow reactors can enhance scalability .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?
Answer:
- 1H/13C NMR :
- ESI-MS : Expect a molecular ion peak [M+H]+ matching the molecular formula (C19H16N3O3).
- IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and aromatic C-O (~1250 cm⁻¹) .
Advanced: How can researchers resolve contradictions in biological activity data across different studies involving this benzamide derivative?
Answer:
- Standardized Assays : Use uniform protocols (e.g., MIC determination for antimicrobial studies) to minimize variability .
- Target Validation : Perform enzyme inhibition assays (e.g., bacterial PPTase enzymes) to confirm mechanistic hypotheses .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent effects in cell-based assays) .
Advanced: What computational strategies are recommended to model the interaction of this compound with potential enzymatic targets?
Answer:
- Molecular Docking : Use AutoDock Vina to predict binding modes to targets like bacterial PPTases. Focus on hydrogen bonding with pyridazinyl nitrogen and hydrophobic interactions with methoxy groups .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes.
- QM/MM Calculations : Evaluate electronic effects of substituents on binding affinity .
Basic: What safety precautions are critical when handling intermediates during the synthesis of this compound?
Answer:
- Hazard Analysis : Conduct a risk assessment for reagents (e.g., acyl chlorides, sodium pivalate) using guidelines from Prudent Practices in the Laboratory .
- PPE : Use nitrile gloves, fume hoods, and explosion-proof equipment during exothermic steps (e.g., coupling reactions).
- Mutagenicity Screening : Perform Ames testing for intermediates; compound 3 analogs show mutagenicity comparable to benzyl chloride .
Advanced: How do electronic effects of substituents (e.g., methoxy, pyridazinyl) influence the reactivity and stability of this benzamide in various reaction environments?
Answer:
- Methoxy Groups : Enhance electron density on the benzamide ring, increasing resistance to oxidation. Use DFT calculations (B3LYP/6-31G*) to map electron distribution .
- Pyridazinyl Group : Acts as a weak base, participating in acid-catalyzed rearrangements. Monitor pH in aqueous reactions to prevent decomposition .
Advanced: What methodologies are suitable for investigating the pharmacokinetic properties of this compound in preclinical models?
Answer:
- In Vitro ADME :
- In Vivo Studies : Administer via intravenous/oral routes in rodents, followed by blood sampling for bioavailability analysis. The trifluoromethyl group may enhance metabolic stability .
Basic: What purification techniques are optimal for isolating this compound from complex reaction mixtures?
Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate → chloroform/methanol) for polar intermediates .
- Crystallization : Recrystallize from dimethyl ether or ethanol/water mixtures. Monitor crystal morphology via polarized light microscopy .
Advanced: How can researchers design structure-activity relationship (SAR) studies to identify critical functional groups in this benzamide derivative?
Answer:
- Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing methoxy with ethoxy or halogens).
- Biological Testing : Compare IC50 values against target enzymes (e.g., bacterial PPTases) to rank substituent contributions .
- 3D-QSAR : Use CoMFA or CoMSIA models to correlate structural features with activity .
Advanced: What experimental approaches can validate the proposed mechanism of action for this compound’s antimicrobial effects?
Answer:
- Enzyme Inhibition Assays : Measure Ki values for PPTase enzymes using radioactive labeling (e.g., 14C-acyl carrier protein) .
- Genetic Knockouts : Use CRISPR-Cas9 to delete target genes in bacterial strains and assess resistance development.
- Time-Kill Curves : Evaluate bactericidal kinetics at 2× and 4× MIC concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
